N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
Description
The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide features a furo[3,2-g]chromen-7-one core substituted with methyl groups at positions 3, 5, and 8. A propanamide linker connects the chromenone moiety to a 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane) group.
Properties
Molecular Formula |
C21H23NO6S |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
InChI |
InChI=1S/C21H23NO6S/c1-11-9-27-19-13(3)20-17(8-16(11)19)12(2)15(21(24)28-20)4-5-18(23)22-14-6-7-29(25,26)10-14/h8-9,14H,4-7,10H2,1-3H3,(H,22,23) |
InChI Key |
AMVVBGZZGICQKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NC4CCS(=O)(=O)C4)C)C |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Tetrahydrothiophene moiety with a dioxo functional group.
- Furochromene ring system contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H27NO5S |
| Molecular Weight | 441.5 g/mol |
| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide |
Anticancer Properties
Research indicates that compounds related to thiophene and furochromene structures exhibit significant anticancer activities. For instance:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells by disrupting cell cycle progression and inhibiting key enzymes involved in DNA replication and repair. Studies have shown that similar derivatives can inhibit tubulin polymerization, leading to cell cycle arrest .
- In Vitro Studies : In a study involving various cancer cell lines, derivatives of thiophene showed IC50 values indicating potent cytotoxicity. For example:
Other Pharmacological Activities
Beyond anticancer effects, the compound may also exhibit:
- Antimicrobial Activity : Thiophene derivatives have been noted for their antibacterial and antifungal properties, potentially due to their ability to disrupt microbial cell membranes.
- Anti-inflammatory Effects : Some studies suggest that similar compounds can modulate inflammatory pathways, providing therapeutic benefits in chronic inflammatory diseases .
Case Studies and Research Findings
A comprehensive review of the literature reveals several case studies highlighting the biological activity of thiophene-based compounds:
- Study on Antitumor Activity :
- Molecular Docking Studies :
Comparison with Similar Compounds
Structural Analogs with Furochromen Cores
Substituent Variations on the Furochromen Core
The furo[3,2-g]chromen-7-one scaffold is a common feature in several bioactive compounds. Key analogs include:
- (Z)-3-(5-Formyl-3-hydroxy-3-methoxystyryl)-3-isopropyl-2H-furo[3,2-g]chromene-3,7-dione (): This derivative contains formyl, hydroxy, and methoxy substituents, contrasting with the methyl groups in the target compound.
- N-(2,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-3-yl)-3-(((2,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-3-yl)methyl)thio)propanamide (): Shares the 2,5,9-trimethyl substitution but incorporates a thioether linkage instead of a sulfolane group. The thioether may reduce solubility compared to the sulfone in the target compound .
Fungicidal Psoralen Derivatives ()
Six sulfonohydrazide/acylthiourea-functionalized furochromen derivatives (I-10 to I-15) were synthesized with varying substituents. Key comparisons:
| Compound ID | Substituents on Chromen Core | Functional Group | Melting Point (°C) | Yield (%) | Biological Activity |
|---|---|---|---|---|---|
| I-10 | 5,9-Dimethyl, 3-phenyl | Sulfonohydrazide | 276–277 | 73 | Fungicidal |
| I-14 | 5-Methyl, 3-(4-fluorophenyl) | Sulfonohydrazide | 234–235 | 92 | Fungicidal |
| Target | 3,5,9-Trimethyl | Propanamide-sulfolane | N/A | N/A | Not reported |
Key Observations :
- Sulfonohydrazide derivatives exhibit high fungicidal activity, suggesting that the propanamide-sulfolane group in the target compound could offer alternative bioactivity profiles .
Sulfolane-Containing Analogs
The sulfolane moiety (1,1-dioxidotetrahydrothiophen-3-yl) is notable for its polar, non-volatile properties. A related compound, 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-methylpropanamide (), shares the sulfolane group but differs in the acyl chain (chloro and methyl vs. the furochromen-linked propanamide). This compound is used in R&D settings, highlighting the sulfolane group’s utility in enhancing solubility and stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
